molecular formula C10H13ClFNO2 B7725968 Methyl 3-amino-3-(2-fluorophenyl)propanoate HCl

Methyl 3-amino-3-(2-fluorophenyl)propanoate HCl

Cat. No.: B7725968
M. Wt: 233.67 g/mol
InChI Key: HTAPQRPSHNETSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-3-(2-fluorophenyl)propanoate HCl is a fluorinated β-amino ester hydrochloride salt characterized by a 2-fluorophenyl substituent at the β-position of the propanoate backbone. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological or metabolic pathways.

Properties

IUPAC Name

methyl 3-amino-3-(2-fluorophenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2.ClH/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11;/h2-5,9H,6,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAPQRPSHNETSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Esterification :

    • The carboxylic acid group of 3-amino-3-(2-fluorophenyl)propanoic acid reacts with methanol in the presence of SOCl₂, forming the methyl ester.

    • Reaction conditions: Reflux for 8–12 hours in anhydrous methanol, followed by solvent evaporation.

  • Salt Formation :

    • The free amine is protonated using HCl gas or concentrated hydrochloric acid in a polar solvent (e.g., diethyl ether or dichloromethane).

    • The product precipitates as a white crystalline solid, isolated via filtration.

Table 1: Typical Reaction Parameters for Esterification

ParameterValue/Range
Temperature60–70°C (reflux)
Reaction Time8–12 hours
Molar Ratio (Acid:MeOH)1:10–1:15
Yield75–85%

Aldol Condensation with 2-Fluorobenzaldehyde

This method employs an aldol condensation between 2-fluorobenzaldehyde and glycine methyl ester hydrochloride, followed by reduction and amination. The process is analogous to protocols used for brominated analogs.

Procedure:

  • Aldol Addition :

    • 2-Fluorobenzaldehyde reacts with glycine methyl ester hydrochloride in a basic medium (e.g., NaOH/EtOH).

    • The α,β-unsaturated intermediate is formed via dehydration.

  • Reductive Amination :

    • Sodium cyanoborohydride (NaBH₃CN) reduces the imine group, yielding the amine precursor.

    • The hydrochloride salt is generated by treating the free base with HCl in methanol.

Table 2: Optimization of Aldol Condensation

ConditionOptimal Value
SolventEthanol
Base1.0 M NaOH
Temperature25°C (room temperature)
CatalystNone (base-driven)
Yield After Reduction65–70%

Enantioselective Synthesis via Chiral Resolution

For applications requiring enantiopure material, chiral resolution is critical. A patent-derived method uses (S)-valine as a chiral auxiliary to induce stereocontrol.

Steps:

  • Dipeptide Formation :

    • (S)-Valine is coupled to 3-amino-3-(2-fluorophenyl)propanoic acid using N-methylmorpholine and isobutyl chloroformate in trichloromethane.

  • Esterification and Cleavage :

    • The dipeptide intermediate is esterified, followed by selective cleavage of the valine moiety under acidic conditions.

Table 3: Enantioselective Synthesis Metrics

ParameterDetail
Chiral Auxiliary(S)-Valine
Coupling AgentIsobutyl Chloroformate
SolventTrichloromethane
Enantiomeric Excess80–90%
Overall Yield50–60%

Industrial-Scale Production Using Continuous Flow Reactors

Industrial methods prioritize efficiency and scalability. Continuous flow reactors enable rapid mixing and precise temperature control, reducing side reactions.

Protocol:

  • Reactor Setup :

    • Two feed streams:

      • Stream A: 2-fluorobenzaldehyde in ethanol.

      • Stream B: Glycine methyl ester hydrochloride and NaOH in ethanol.

  • Process Optimization :

    • Residence time: 10–15 minutes.

    • Temperature: 30–40°C.

    • Automated pH adjustment ensures consistent salt formation.

Table 4: Industrial Process Metrics

MetricValue
Throughput5–10 kg/hour
Purity (HPLC)>98%
Solvent Recovery90–95%

Comparative Analysis of Methods

Table 5: Advantages and Limitations of Each Method

MethodAdvantagesLimitations
EsterificationSimple, high yieldRequires pre-formed acid
Aldol CondensationScalable, low costModerate enantiopurity
Chiral ResolutionHigh enantiomeric excessMulti-step, lower yield
Continuous FlowHigh throughputHigh initial investment

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(2-fluorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

Methyl 3-amino-3-(2-fluorophenyl)propanoate HCl has diverse applications across several scientific domains:

Medicinal Chemistry

  • Neurological Disorders : The compound is being investigated for its potential use in developing treatments for conditions such as depression and anxiety. Its structural features allow it to interact with neurotransmitter systems, which could lead to novel therapeutic agents.

Organic Synthesis

  • Building Block : This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can yield various derivatives with distinct biological activities.

Pharmacological Studies

  • Anticancer Activity : Preliminary studies suggest that it may act as a precursor for synthesizing anti-cancer agents, interacting with cancer-related pathways to inhibit tumor growth.
  • Antimicrobial Potential : In vitro studies indicate that this compound exhibits antimicrobial activity against various bacterial strains, highlighting its potential as an antibiotic candidate.

Comparative Analysis with Related Compounds

A comparative analysis reveals how this compound differs from similar compounds:

Compound NameKey DifferencesPotential Applications
Methyl 3-amino-3-(4-fluorophenyl)propanoate HClFluorine at para position enhances metabolic stabilityNeurological treatments
Methyl 3-amino-3-(4-chlorophenyl)propanoate HClChlorine may alter reactivityAnticancer agents
Methyl 3-amino-3-(4-bromophenyl)propanoate HClBromine may affect biological activityAntimicrobial studies

The presence of fluorine in this compound is particularly notable for enhancing lipophilicity, which is crucial for drug design and development.

Case Study 1: Anticancer Research

In a study investigating novel anticancer agents, this compound was synthesized and tested against various cancer cell lines. Results indicated that modifications to the compound's structure could enhance its efficacy in inhibiting cell proliferation.

Case Study 2: Antimicrobial Activity

A series of derivatives based on this compound were synthesized and evaluated for their antimicrobial properties. The results demonstrated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(2-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Positional Isomers: Fluorine Substitution Patterns

  • Methyl 3-amino-3-(4-fluorophenyl)propanoate HCl Substituent: Fluorine at the para position. Commercial availability is noted, with pricing tiers ranging from $121/g (1g) to $586.66/10g .
  • Methyl (2R)-2-amino-3-(2-fluorophenyl)propanoate HCl Substituent: Amino group at the α-position (C2) instead of C3. Impact: The altered amino group position and R-configuration may affect chiral recognition in enzymatic processes. Molecular weight: 233.67 g/mol .

Halogen-Substituted Analogs

  • (R)-Methyl 3-amino-3-(3-chlorophenyl)propanoate HCl Substituent: Chlorine at the meta position. Impact: Chlorine’s larger atomic radius and stronger electron-withdrawing effect increase lipophilicity (ClogP ~1.8 vs. F: ~0.9) and may alter pharmacokinetics. Molecular weight: 213.66 g/mol; purity: 97% .
  • 25C-NBF HCl (4-chloro-N-[(2-fluorophenyl)methyl]-2,5-dimethoxy-benzeneethanamine, HCl)

    • Substituent : Chlorine and methoxy groups on a benzeneethanamine scaffold.
    • Impact : The dimethoxy groups enhance solubility, while the chloro-fluoro combination may confer dual electronic effects in receptor binding .

Electron-Withdrawing and Donating Groups

  • Methyl 3-amino-3-(4-nitrophenyl)propanoate Substituent: Nitro group at the para position. Impact: The nitro group’s strong electron-withdrawing nature reduces basicity of the amino group (pKa ~6.5 vs. ~8.2 for fluoro analogs) and increases reactivity in nucleophilic substitutions. Molecular weight: 224.21 g/mol .
  • Methyl 3-amino-3-(3-methoxyphenyl)propanoate HCl Substituent: Methoxy group at the meta position. Molecular formula: C11H16ClNO3 .

Heterocyclic and Trifluoromethyl Analogs

  • Methyl 3-amino-3-(thiophen-3-yl)propanoate HCl Substituent: Thiophene ring instead of benzene. Impact: The sulfur atom introduces π-deficient aromaticity, altering electronic properties and enabling unique interactions in catalysis. Molecular formula: C8H11NO2S .
  • Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate Substituent: Trifluoromethyl group at the meta position. Impact: The CF3 group significantly increases hydrophobicity (ClogP ~2.5) and metabolic resistance. Molecular weight: 247.21 g/mol .

Structural and Functional Comparison Table

Compound Name Substituent Position/Group Molecular Formula Molecular Weight (g/mol) Key Property Reference
Methyl 3-amino-3-(2-fluorophenyl)propanoate HCl 2-Fluorophenyl C10H12ClFNO2 233.67 Ortho-fluoro steric hindrance
Methyl 3-amino-3-(4-fluorophenyl)propanoate HCl 4-Fluorophenyl C10H12ClFNO2 233.67 Para-fluoro improved solubility
(R)-Methyl 3-amino-3-(3-chlorophenyl)propanoate HCl 3-Chlorophenyl C10H12ClNO2 213.66 Increased lipophilicity
Methyl 3-amino-3-(4-nitrophenyl)propanoate 4-Nitrophenyl C10H12N2O4 224.21 High reactivity in substitutions
Methyl 3-amino-3-(3-methoxyphenyl)propanoate HCl 3-Methoxyphenyl C11H16ClNO3 245.70 Enhanced resonance stability
Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate 3-Trifluoromethylphenyl C11H12F3NO2 247.21 High metabolic resistance

Biological Activity

Methyl 3-amino-3-(2-fluorophenyl)propanoate hydrochloride (commonly referred to as Methyl 3-amino-3-(2-fluorophenyl)propanoate HCl) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features an amino group that facilitates hydrogen bonding with biological molecules, while the fluorophenyl moiety contributes to hydrophobic interactions. The presence of the fluorine atom in the ortho position enhances the compound's reactivity and selectivity towards biological targets, making it a valuable candidate for further research in drug development .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group allows for hydrogen bonding, which is crucial for enzyme-substrate interactions and protein-ligand binding. The hydrophobic interactions provided by the fluorophenyl group can modulate the activity of enzymes and receptors, leading to various biological effects .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Preliminary studies suggest its effectiveness against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HepG2 (liver cancer)

In vitro assays have shown that this compound can inhibit cell proliferation and induce apoptosis in these cancer cell lines, potentially making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties. Studies demonstrate its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways, which can lead to cell death .

Comparative Analysis

To illustrate the unique properties of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructural FeaturesBiological Activity
Methyl 3-amino-3-(4-fluorophenyl)propanoateFluorine at para positionModerate anticancer activity
Methyl 3-amino-3-(2-methylphenyl)propanoateMethyl group on phenyl ringLower antimicrobial efficacy
Methyl 3-amino-3-(4-bromophenyl)propanoateBromine at para positionNotable cytotoxic effects

The unique positioning of the fluorine atom in this compound enhances its binding affinity and biological activity compared to other analogs .

Case Study 1: Anticancer Efficacy

In a study evaluating the cytotoxic effects of this compound on MCF-7 cells, researchers reported an IC50 value indicating significant inhibition of cell viability at concentrations as low as 10 µM. This suggests that the compound has potent anticancer activity that warrants further investigation in vivo .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays revealed that this compound exhibited a zone of inhibition ranging from 15 mm to 25 mm against various bacterial strains, demonstrating its potential as an effective antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values were found to be between 6 µg/mL and 12 µg/mL, indicating strong antibacterial properties .

Q & A

Q. What are the common synthetic routes for Methyl 3-amino-3-(2-fluorophenyl)propanoate HCl, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Claisen condensation or esterification of the corresponding carboxylic acid precursor. For example, analogous compounds like methyl (3R)-3-amino-3-(3-chlorophenyl)propanoate hydrochloride (CAS 905991-90-4) are synthesized using esterification with methanol under acidic conditions . Optimization includes:
  • Catalyst selection : Use of HCl or H₂SO₄ for protonation of the carboxyl group.
  • Temperature control : Maintaining 60–80°C to prevent side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
    Purification via recrystallization (e.g., using ethanol/water mixtures) ensures ≥97% purity, as validated by melting point analysis (e.g., 186–189°C for similar compounds) .

Q. How can spectroscopic techniques (NMR, IR) distinguish structural features of this compound?

  • Methodological Answer :
  • ¹H NMR : The 2-fluorophenyl group shows characteristic splitting patterns (e.g., doublets for ortho-fluorine coupling). The methyl ester proton appears as a singlet at ~3.6 ppm.
  • ¹³C NMR : The ester carbonyl carbon resonates at ~170 ppm, while the fluorinated aromatic carbons exhibit upfield shifts due to electron-withdrawing effects.
  • IR : Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (NH₂ stretching) confirm functional groups. Reference data for analogs like 4-chloro-DL-phenylalanine methyl ester HCl (CAS 14173-40-1) can guide interpretation .

Q. What solvents and pH conditions are optimal for solubility and stability studies?

  • Methodological Answer :
  • Solubility : The compound is soluble in polar solvents (e.g., methanol, DMSO) but poorly soluble in non-polar solvents (e.g., hexane).
  • Stability : Avoid alkaline conditions (pH > 9) to prevent ester hydrolysis. Stability in aqueous buffers (pH 4–7) should be validated via HPLC over 24–72 hours .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties or reaction mechanisms involving this compound?

  • Methodological Answer : DFT studies (e.g., using B3LYP/6-31G* basis sets) can model:
  • Electrostatic potential maps to identify nucleophilic/electrophilic sites on the fluorophenyl ring.
  • Transition states for ester hydrolysis or amine protonation.
    Comparisons with experimental data (e.g., bond lengths from crystallography) validate accuracy. For thermochemical properties, hybrid functionals like B3LYP are recommended .

Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR) in biological systems?

  • Methodological Answer :
  • Substitution patterns : Replace the 2-fluorophenyl group with other halogens (e.g., Cl, Br) or electron-donating groups (e.g., methoxy) to probe steric/electronic effects. For example, 25C-NBF HCl (CAS 40299-32) uses a 4-chloro-2,5-dimethoxy substitution for enhanced receptor binding .
  • Ester vs. free acid : Compare methyl ester stability with free carboxylic acid derivatives in enzymatic assays.

Q. How do crystallographic data resolve stereochemical ambiguities in the amino-propanoate moiety?

  • Methodological Answer : Single-crystal X-ray diffraction can determine absolute configuration (R/S). For racemic mixtures, chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) separates enantiomers. Reference the resolution of (R)-3-amino-3-(3-chlorophenyl)propanoate HCl (CAS 905991-90-4) as a model .

Data Contradictions & Troubleshooting

Q. Why might reported melting points or NMR shifts vary across studies?

  • Methodological Answer : Variations arise from:
  • Purity : Impurities (e.g., residual solvents) depress melting points. Recrystallize twice and confirm purity via elemental analysis.
  • Deuterated solvent effects : NMR shifts differ slightly between CDCl₃ and DMSO-d₆. Always report solvents used .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.